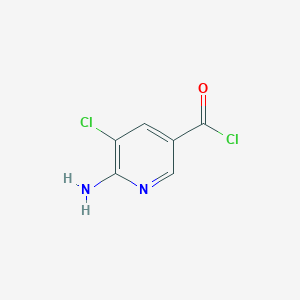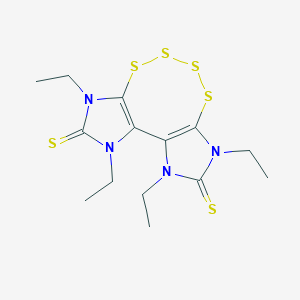
Samarium(III) Ionophore II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Samarium(III) Ionophore II involves the reaction of specific organic ligands with samarium ions. One common method includes the copolymerization of samarium(III) with acrylic acid and 4-vinylpyridine in the presence of ethylene glycol dimethacrylate and methyl methacrylate. This process is typically carried out under controlled conditions, including a specific pH, sorption time, and desorption time .
Industrial Production Methods
Industrial production of this compound often involves large-scale polymerization techniques. The process includes the use of ion-exchange methods, solvent extraction, and solid-phase extraction to purify the compound. The final product is characterized using techniques such as Fourier transform infrared spectroscopy, scanning electron microscopy, and energy-dispersive X-ray spectroscopy .
化学反応の分析
Types of Reactions
Samarium(III) Ionophore II primarily undergoes complexation reactions with various metal ions. These reactions are crucial for its function as an ionophore. The compound can also participate in oxidation and reduction reactions, depending on the specific reagents and conditions used .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bidentate ligands such as 1,10-phenanthroline, 2,2’-bipyridine, and neocuproine. These reactions are typically carried out in solvents like dimethyl sulfoxide and under controlled temperature and pH conditions .
Major Products Formed
The major products formed from reactions involving this compound are typically stable complexes with samarium ions. These complexes exhibit unique luminescent properties, making them useful in various applications .
科学的研究の応用
Samarium(III) Ionophore II has a wide range of scientific research applications:
Chemistry: Used in the selective determination of samarium ions in various samples.
Biology: Employed in bio-assays and imaging techniques due to its luminescent properties.
Medicine: Utilized in radiopharmacy for the treatment of severe pain associated with bone cancer.
Industry: Applied in the purification of samarium-152 stable isotope and in the production of electronic devices
作用機序
The mechanism of action of Samarium(III) Ionophore II involves the formation of stable complexes with samarium ions. The compound acts as a ligand, binding to the samarium ions through its sulfur and nitrogen atoms. This binding enhances the stability and luminescence of the samarium complexes, making them useful in various applications .
類似化合物との比較
Similar Compounds
Europium(III) Ionophore: Similar in function but used for europium ions.
Terbium(III) Ionophore: Used for terbium ions and exhibits different luminescent properties.
Neodymium(III) Ionophore: Used for neodymium ions and has distinct applications in optics and electronics.
Uniqueness
Samarium(III) Ionophore II is unique due to its high selectivity for samarium ions and its ability to form stable, luminescent complexes. This makes it particularly valuable in applications requiring precise determination and analysis of samarium ions .
特性
IUPAC Name |
3,5,12,14-tetraethyl-7,8,9,10-tetrathia-3,5,12,14-tetrazatricyclo[9.3.0.02,6]tetradeca-1(11),2(6)-diene-4,13-dithione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S6/c1-5-15-9-10-12(18(8-4)14(20)16(10)6-2)22-24-23-21-11(9)17(7-3)13(15)19/h5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCISCPCNYYIDSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N(C1=S)CC)SSSSC3=C2N(C(=S)N3CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327126 |
Source


|
| Record name | NSC633113 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120097-53-2 |
Source


|
| Record name | NSC633113 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
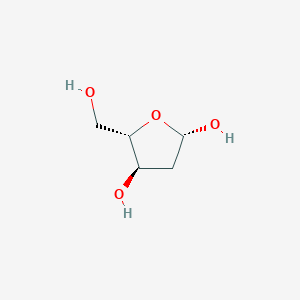
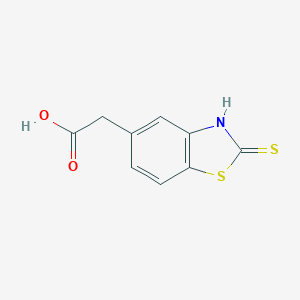

![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)

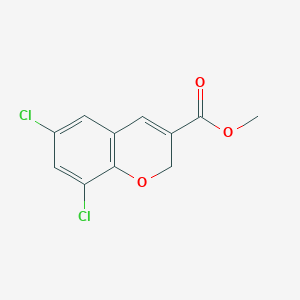
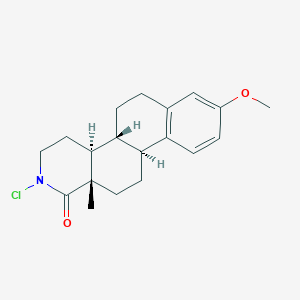

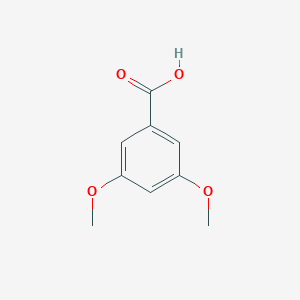
![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)
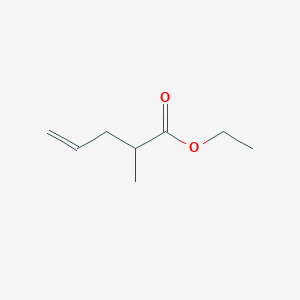
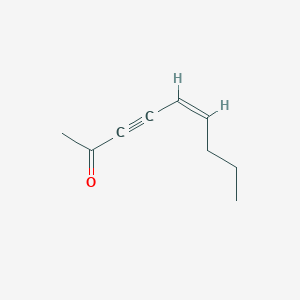
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B44337.png)
